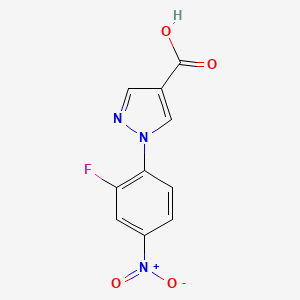
1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, also known as FNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. FNPA is a pyrazole derivative that has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is not fully understood. However, studies have suggested that 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid exerts its cytotoxic activity by inducing apoptosis, a programmed cell death process. 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid has been shown to exhibit cytotoxic activity against cancer cell lines, inhibit the activity of acetylcholinesterase, and inhibit the activity of topoisomerase II. 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid has also been shown to exhibit anti-inflammatory activity and antioxidant activity.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid has several advantages for lab experiments, including its ease of synthesis, low cost, and potential application in various fields. However, 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid also has some limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the study of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid. One future direction is the development of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid derivatives with improved solubility and cytotoxic activity. Another future direction is the study of the mechanism of action of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid and its derivatives. Additionally, the potential application of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis, could be explored.
Méthodes De Synthèse
1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid has been synthesized through various methods, including a one-pot synthesis method, a microwave-assisted method, and a solvent-free method. The one-pot synthesis method involves the reaction of 2-fluoro-4-nitrophenylhydrazine with ethyl acetoacetate followed by cyclization with malonic acid in the presence of piperidine. The microwave-assisted method involves the reaction of 2-fluoro-4-nitrophenylhydrazine with ethyl acetoacetate in the presence of piperidine followed by cyclization with malonic acid under microwave irradiation. The solvent-free method involves the reaction of 2-fluoro-4-nitrophenylhydrazine with ethyl acetoacetate in the presence of piperidine followed by cyclization with malonic acid under solvent-free conditions.
Applications De Recherche Scientifique
1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid has been studied for its potential application in the field of cancer research. Studies have shown that 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid exhibits cytotoxic activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid has also been studied for its potential application in the treatment of Alzheimer's disease. Studies have shown that 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid exhibits inhibitory activity against acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is involved in memory and learning.
Propriétés
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN3O4/c11-8-3-7(14(17)18)1-2-9(8)13-5-6(4-12-13)10(15)16/h1-5H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDDITRQSNTZSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)N2C=C(C=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2616220.png)





![N-([2,3'-bipyridin]-4-ylmethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2616229.png)
![Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2616232.png)
![(R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B2616233.png)




